Methyl 4-(2-((5-amino-4-phenylthiazol-2-yl)thio)acetamido)benzoate

Description

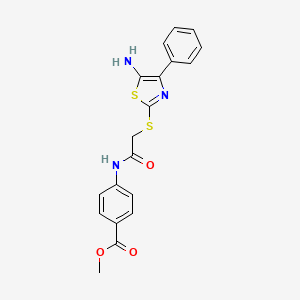

Methyl 4-(2-((5-amino-4-phenylthiazol-2-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a thiazole core substituted with a phenyl group at position 4 and an amino group at position 3. The molecule is further functionalized with a thioacetamido bridge linking the thiazole to a methyl benzoate ester (Figure 1).

Properties

IUPAC Name |

methyl 4-[[2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-25-18(24)13-7-9-14(10-8-13)21-15(23)11-26-19-22-16(17(20)27-19)12-5-3-2-4-6-12/h2-10H,11,20H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMSWAMFJXANHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((5-amino-4-phenylthiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the amino and phenyl groups.

The next step involves the formation of the acetamido linkage. This can be achieved by reacting the thiazole intermediate with chloroacetic acid or its derivatives under basic conditions to form the thioacetamido group. Finally, the benzoate ester is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((5-amino-4-phenylthiazol-2-yl)thio)acetamido)benzoate can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitution can be facilitated by strong nucleophiles like alkoxides or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amino group.

Scientific Research Applications

Structural Characteristics

The compound can be characterized by the following structural features:

- Thiazole Ring : Known for diverse pharmacological properties.

- Acetamide Group : Enhances biological reactivity.

- Methoxyphenoxy Substituent : Improves solubility and may influence biological interactions.

The molecular formula is , with a molecular weight of approximately 429.5 g/mol.

Antimicrobial Properties

Thiazole derivatives, including this compound, have been associated with antimicrobial activity. The thiazole moiety is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that modifications in the thiazole structure can enhance antimicrobial efficacy against various pathogens .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Several derivatives similar to methyl 4-(2-((5-amino-4-phenylthiazol-2-yl)thio)acetamido)benzoate have demonstrated significant cytotoxicity against various cancer cell lines, including:

- Leukemia : Thiazole compounds have shown promising results in inhibiting the proliferation of leukemia cells.

- Hepatocellular Carcinoma : Similar compounds have exhibited anti-proliferative effects against liver cancer cells .

The following table summarizes the biological activities of various thiazole derivatives, highlighting their structural features and corresponding activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |

This comparative analysis indicates that structural modifications can significantly influence the biological activities of thiazole derivatives.

Case Studies

- Anticancer Activity : A study evaluated the effects of various thiazole derivatives on human chronic myeloid leukemia cell lines, revealing substantial anti-proliferative activity. The results suggested that specific substitutions on the thiazole ring could enhance cytotoxic effects .

- Antimicrobial Efficacy : Research has demonstrated that certain thiazole compounds exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria. This underscores the potential for these compounds to serve as templates for new antibiotic agents .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-amino-4-phenylthiazol-2-yl)thio)acetamido)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of these proteins, disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific targets involved.

Comparison with Similar Compounds

Core Heterocycle and Substituents

- Thiazole vs. Pyrimidine/Benzimidazole:

The target compound’s thiazole ring differs from pyrimidine-based analogs (e.g., compound 28 in ) and benzimidazole derivatives (e.g., compounds A21–A24 in ). Thiazoles generally exhibit stronger π-π stacking and hydrogen-bonding capabilities than pyrimidines due to the sulfur atom and aromatic nitrogen . - Substituent Effects: The 5-amino-4-phenyl substitution on the thiazole contrasts with 4,6-dimethylpyrimidinyl (compound 28) or 5-methoxybenzimidazolyl (compound A22). The amino group may enhance solubility and hydrogen-bond donor capacity, while the phenyl group contributes to hydrophobic interactions .

Ester Groups

- Methyl vs. Ethyl Esters:

The methyl benzoate ester in the target compound reduces steric hindrance and increases metabolic stability compared to ethyl esters (e.g., compounds in and ). Ethyl esters may offer slower hydrolysis in vivo, prolonging activity, but methyl esters are typically more lipophilic .

Pharmacological and Physicochemical Properties

Bioactivity

Physicochemical Data

Notes:

- The target’s lower molecular weight and higher hydrogen-bond donor count may improve solubility relative to compound 26.

- The benzimidazole in A21 () reduces LogP compared to phenyl-thiazole systems .

Analytical Characterization

Biological Activity

Methyl 4-(2-((5-amino-4-phenylthiazol-2-yl)thio)acetamido)benzoate, with the CAS number 1021223-11-9, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 399.5 g/mol. Its structure features a thiazole ring, an amine group, and an acetamido moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be synthesized by reacting α-haloketones with thiourea under acidic conditions.

- Introduction of the Amino Group : Achieved via nitration followed by reduction.

- Thioether Formation : Reaction of the thiazole derivative with a suitable thiol.

- Amide Coupling : Finally, the acetamido moiety is introduced through an amide coupling reaction with an appropriate acylating agent.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing thiazole structures can effectively inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 1 µg/mL |

| Compound B | S. aureus | 1 µg/mL |

| Methyl 4-(...) | E. coli, S. aureus | TBD |

Anticancer Activity

This compound has also shown promising anticancer activity. Compounds derived from thiazole have been evaluated against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Case Study: Anticancer Activity Evaluation

A study investigated the anticancer effects of thiazole derivatives using MTT assays to evaluate cell viability and caspase activation assays to assess apoptosis induction. Results indicated that specific derivatives led to significant reductions in cell viability in A549 and HeLa cell lines, demonstrating their potential as anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole ring may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Binding Affinity : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and efficacy.

- Steric Hindrance : The acetamido moiety provides steric hindrance that may affect the overall bioactivity and selectivity towards target receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.